

Application Notes and Protocols: Aluminum Boride in Aerospace and Automotive Composites

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Compound of Interest

Compound Name: Aluminum boride

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These application notes provide a comprehensive overview of the use of **aluminum boride**, primarily aluminum diboride (AlB_2) and aluminum dodecaboride (AlB_{12}), as a reinforcing agent in aluminum matrix composites (AMCs) for high-performance aerospace and automotive applications. The following sections detail the significant improvements in mechanical properties, established experimental protocols for synthesis and testing, and the underlying strengthening mechanisms.

Introduction to Aluminum Boride in Composites

Aluminum boride-reinforced aluminum matrix composites are a class of advanced materials offering a superior combination of low density and high strength, stiffness, and wear resistance compared to conventional aluminum alloys.^{[1][2]} These enhancements make them ideal candidates for lightweighting strategies in the aerospace and automotive industries, contributing to improved fuel efficiency and performance.^{[2][3]} The primary reinforcing phases are AlB_2 and AlB_{12} , which can be introduced into the aluminum matrix through various manufacturing techniques.

Applications in Aerospace and Automotive Industries

The exceptional properties of **aluminum boride** composites make them suitable for a range of demanding applications:

- Aerospace: Components requiring high strength-to-weight ratios, such as structural elements, and parts needing good high-temperature stability.[\[3\]](#)[\[4\]](#)
- Automotive: High-performance engine components, brake rotors, and other parts subjected to wear and high stress.[\[5\]](#)[\[6\]](#) The improved wear resistance is a key factor in these applications.[\[7\]](#)[\[8\]](#)

Data Presentation: Mechanical Properties of Aluminum Boride Composites

The addition of **aluminum boride** significantly enhances the mechanical properties of aluminum alloys. The following tables summarize the quantitative data from various studies.

Table 1: Mechanical Properties of Al-AlB₂ Composites

Reinforcement (wt. %)	Manufacturing Method	Ultimate Tensile Strength (MPa)	Hardness (Brinell/Vickers)	Wear Rate (mm ³ /Nm)	Reference(s)
0	Stir Casting	~114	~30 HRB	High	[9]
2	In-situ	-	-	Varies with conditions	[10]
4	In-situ	-	-	Lower than unreinforced	[10][11]
5	Stir Casting	Increased	-	-	[9]
6	In-situ	-	-	Varies with conditions	[10]
10	In-situ	-	-	Significantly lower	[11]
20	In-situ	80% increase over matrix	-	-	[12]
30	In-situ	-	-	Lowest	[7]

Table 2: Compressive Properties of In-situ Al/AlB₂ Composites

Reinforcement (vol. %)	Compressive Strength Increase (%)	Compressive Yield Strength Increase (%)	Reference(s)
30	193	322	[13][14]

Table 3: Hardness of Al-Si Matrix Composites with AlB₂ and AlB₁₂

Reinforcement Type	Manufacturing Method	Hardness Improvement	Reference(s)
AlB ₂	Centrifugal Casting	Improves bulk mechanical properties	[15] [16]
AlB ₁₂	Centrifugal Casting	Better reinforcement at micron/submicron scales	[15] [16]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key manufacturing and testing procedures.

Fabrication of Al-AlB₂ Composites via Stir Casting

This protocol describes a common liquid metallurgy route for producing Al-AlB₂ composites.

Materials and Equipment:

- Aluminum alloy (e.g., Al6061)
- Potassium tetrafluoroborate (KBF₄) salt
- Graphite crucible
- Resistance furnace
- Mechanical stirrer with graphite impeller
- Mould

Procedure:

- Place the aluminum alloy in the graphite crucible and heat it in the resistance furnace to a temperature of 800-850°C, ensuring the alloy is completely molten.[\[14\]](#)
- Preheat the KBF₄ salt to approximately 200-300°C to remove moisture.

- Once the aluminum is molten, create a vortex in the melt using the mechanical stirrer operating at a speed of around 200-400 rpm.
- Gradually introduce the preheated KBF_4 salt into the vortex. An in-situ exothermic reaction will occur between the molten aluminum and the salt, forming AlB_2 particles.[9]
- Continue stirring for 5-10 minutes to ensure a uniform distribution of the in-situ formed AlB_2 particles.
- After stirring, allow the melt to settle for a few minutes.
- Skim off any dross from the surface of the melt.
- Pour the molten composite into a preheated mould and allow it to solidify.

Fabrication of Al- AlB_{12} Composites via Powder Metallurgy

This protocol outlines the solid-state processing route for producing Al- AlB_{12} composites.

Materials and Equipment:

- Aluminum powder
- Amorphous boron powder
- Boron carbide powder (optional, for Al-B-C composites)
- High-purity argon gas
- High-temperature sintering furnace
- Hydraulic press and die

Procedure:

- Weigh the desired amounts of aluminum and amorphous boron powders.

- Mix the powders thoroughly in a controlled environment to ensure homogeneity.
- Compact the powder mixture in a die using a hydraulic press at a pressure of 400-500 MPa to produce a green body.[\[17\]](#)
- Place the green body in a high-temperature furnace.
- Heat the compact under a high-purity argon atmosphere to a sintering temperature of approximately 1200°C.[\[12\]](#)
- Hold at the sintering temperature for a sufficient time to allow for the reaction and formation of AlB_{12} and densification of the composite.
- Cool the furnace to room temperature under the argon atmosphere.

Mechanical Testing Protocols

4.3.1. Tensile Testing

Tensile properties are determined according to ASTM standards such as ASTM E8/E8M for general metallic materials or ASTM D3552 for fiber-reinforced metal matrix composites.[\[9\]](#)[\[10\]](#)

Procedure:

- Machine tensile test specimens from the cast or sintered composite material according to the dimensions specified in the relevant ASTM standard.
- Mount the specimen in a universal testing machine (UTM).
- Apply a uniaxial tensile load at a constant crosshead speed until the specimen fractures.
- Record the load and displacement data throughout the test.
- Calculate the ultimate tensile strength, yield strength, and elongation from the recorded data.

4.3.2. Wear Testing (Pin-on-Disk)

Wear resistance is typically evaluated using a pin-on-disk apparatus following the ASTM G99 standard.[\[18\]](#)[\[19\]](#)

Procedure:

- Prepare a pin-shaped specimen from the composite material and a disk from a counter material (e.g., hardened steel).
- Mount the pin and disk on the pin-on-disk tribometer.
- Apply a specific normal load to the pin.
- Rotate the disk at a constant sliding speed for a set sliding distance.
- Measure the mass loss of the pin and/or the wear track dimensions on the disk.
- Calculate the specific wear rate.

Strengthening Mechanisms and Logical Relationships

The enhancement of mechanical properties in **aluminum boride** composites is attributed to several strengthening mechanisms.

- Orowan Strengthening: The fine, hard **aluminum boride** particles act as obstacles to the movement of dislocations within the aluminum matrix, thereby increasing the strength of the composite.
- Load Transfer: The applied load is effectively transferred from the softer aluminum matrix to the stiffer and stronger **aluminum boride** reinforcement particles. This requires a strong interfacial bond between the matrix and the reinforcement.
- Grain Refinement: The presence of **aluminum boride** particles can refine the grain size of the aluminum matrix during solidification, leading to an increase in strength according to the Hall-Petch relationship.
- Coefficient of Thermal Expansion (CTE) Mismatch: The difference in CTE between the aluminum matrix and the ceramic reinforcement generates dislocations at the interface during cooling from the processing temperature. This increased dislocation density contributes to the strengthening of the composite.

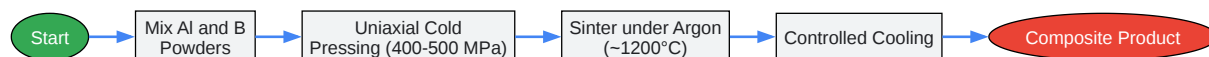
Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships of the strengthening mechanisms.



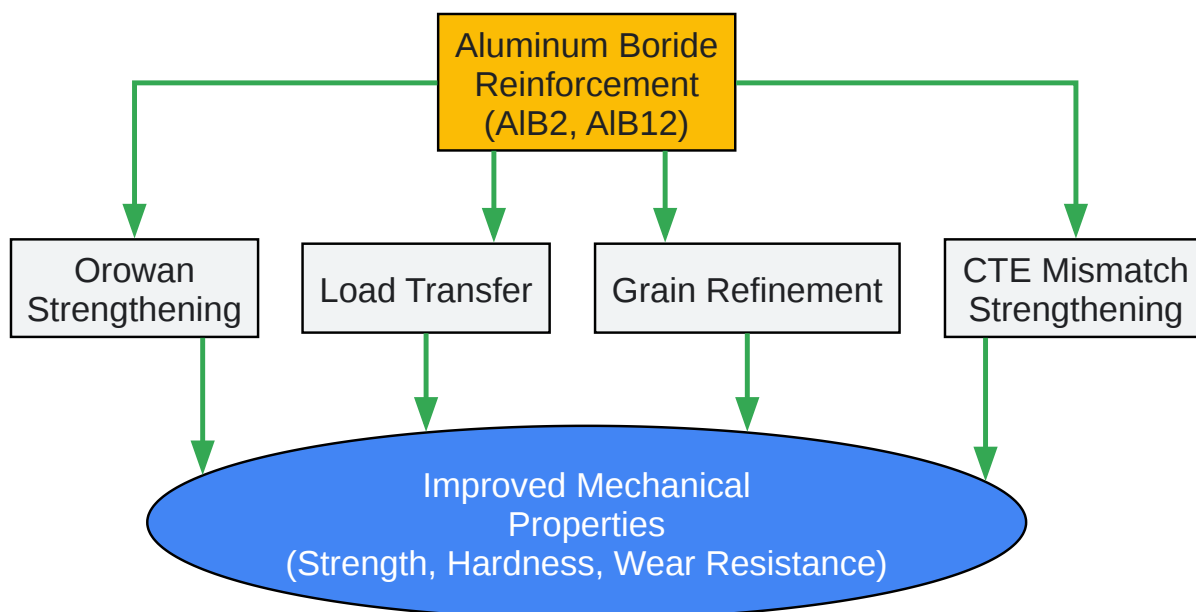
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Caption: Stir Casting Experimental Workflow.



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Caption: Powder Metallurgy Experimental Workflow.



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Caption: Strengthening Mechanisms in Al-Boride Composites.

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